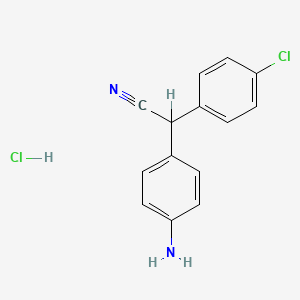
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Amino-4-chloro-α-acetonitrile toluene hydrochloride , is a chemical compound with the following structural formula:
C14H11ClN2HCl
This compound belongs to the class of α-acetonitrile derivatives and contains both an amino group (NH₂) and a cyano group (CN). It is a white to off-white crystalline powder.
Méthodes De Préparation
Synthetic Routes:: The synthesis of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride involves several steps. One common synthetic route is as follows:
Acylation of 4-Aminobenzonitrile: 4-Aminobenzonitrile reacts with acetyl chloride or acetic anhydride to form the corresponding acetylated intermediate.
Reductive Amination: The acetylated intermediate undergoes reductive amination using sodium cyanoborohydride and an appropriate reducing agent (such as sodium borohydride) to yield the target compound.
Industrial Production Methods:: The industrial production of this compound typically involves large-scale batch processes. Precise conditions and catalysts may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidation products.
Reduction: Reduction of the nitrile group (CN) can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.
Condensation Reactions: It may participate in condensation reactions to form imines or Schiff bases.
Common reagents include hydrogen peroxide (for oxidation), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines).
Applications De Recherche Scientifique
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride finds applications in various fields:
Medicinal Chemistry: It may serve as a starting material for the synthesis of pharmaceutical compounds.
Biological Research: Researchers use it as a probe or precursor in studies related to receptors, enzymes, and biological pathways.
Industry: It has applications in the synthesis of dyes, agrochemicals, and other fine chemicals.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. it likely interacts with biological targets (such as enzymes or receptors) due to its functional groups (amine and nitrile). Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride, its structural features make it unique. Similar compounds include other α-acetonitrile derivatives and aromatic amines.
Propriétés
Numéro CAS |
71411-76-2 |
|---|---|
Formule moléculaire |
C14H12Cl2N2 |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H |
Clé InChI |
WPLNHSSRSJORCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
